

Comparative Thermal Properties of Furan-Based Copolyesters: A Guide for Researchers

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Compound of Interest

Compound Name: Diethyl furan-2,5-dicarboxylate

Cat. No.: B020899

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Furan-based polyesters, derived from renewable biomass sources, are emerging as promising, sustainable alternatives to traditional petroleum-based polymers like poly(ethylene terephthalate) (PET). Spearheaded by poly(ethylene 2,5-furandicarboxylate) (PEF), these bioplastics offer competitive and often superior thermal and barrier properties.^{[1][2][3][4]} Understanding the thermal behavior of these novel copolyesters is critical for evaluating their processing windows and suitability for various high-performance applications, including food packaging and engineering thermoplastics.^{[4][5][6]}

This guide provides a comparative analysis of the key thermal properties of various furan-based copolyesters, supported by experimental data from recent literature. We will explore how chemical structure, including the type of diol, isomer position, and comonomer incorporation, influences these characteristics.

Data Presentation: Thermal Property Comparison

The thermal properties of furan-based polyesters can be significantly tailored through copolymerization. The following table summarizes key thermal data—Glass Transition Temperature (T_g), Melting Temperature (T_m), and Decomposition Temperature (T_d)—for several furan-based homo- and copolyesters, with PET and PBT included for comparison.

Polymer/Co polyester	Tg (°C)	Tm (°C)	Td, 5% or 10% (°C)	Td, max (°C)	Reference
Reference Petroleum-Based Polyesters					
Poly(ethylene terephthalate) (PET)	70 - 80	250 - 260	-	-	[2] [3] [7] [8]
Poly(butylene terephthalate) (PBT)	~45	~225	-	-	[9]
Furan-Based Homopolyesters					
Poly(ethylene 2,5-furandicarboxylate) (PEF)	85 - 89	210 - 215	-	~398	[2] [3] [7] [9]
Poly(butylene 2,5-furandicarboxylate) (PBF)	36 - 40	170 - 172	~308	~428	[6] [9] [10]
Poly(butylene 2,4-furandicarboxylate) (2,4-PBF)	~27	~151	Higher than 2,5-PBF	-	
Poly(propylene 2,5-furandicarboxylate) (PPF)	~55.5	~169	-	-	[11] [12]

Poly(hexamethylene 2,5-furandicarboxylate) (PHF)	7	~145	>350 (start)	-	[9] [13]
Poly(ethylene 2,2'-bifuran-5,5'-dicarboxylate) (PEBF)	107	-	-	-	[7]
Furan-Based Copolyesters					
P(BF-co-POF) 80/20 (80% PBF units)	-15.1	134.8	308 (Td, 5%)	383	
P(BF-co-POF) 50/50 (50% PBF units)	-25.2	-	314 (Td, 5%)	384	[10]
PBC20F (PBF-co-20% CHDM)	45.7	140.1	380.6	-	[14]
PBC70F (PBF-co-70% CHDM)	74.4	251.9	388.0	-	[14]
PEF-ran-PET (20% PEF units)	62.4	220.1	>260 (start)	-	[9]
P(FMF-co-HDF) (BHMF + 1,6-HDO)	9	124	368 (Td, 10%)	411	[15]

P(FMF-co-DDF) (BHMF + 1,12-DDO)	10	116	381 (Td, 10%)	418	[15]
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- Tg: Glass Transition Temperature; Tm: Melting Temperature; Td: Decomposition Temperature; PBF: Poly(butylene 2,5-furandicarboxylate); POF: Poly(poly(propylene oxide) 2,5-furandicarboxylate); CHDM: 1,4-cyclohexanedimethanol; BHMF: 2,5-bis(hydroxymethyl)furan; HDO: 1,6-hexanediol; DDO: 1,12-dodecanediol.

Key Observations:

- PEF vs. PET: PEF, a primary focus of research, exhibits a higher glass transition temperature (Tg) by about 15°C compared to PET, which allows for use at higher temperatures.[\[2\]](#) However, its melting point (Tm) is roughly 40°C lower, potentially reducing energy consumption during melt processing.[\[2\]](#)
- Effect of Diol Chain Length: Increasing the number of methylene units in the aliphatic diol component generally lowers both the Tg and Tm of furan-based polyesters. This is evident when comparing PEF (C2 diol), PPF (C3 diol), PBF (C4 diol), and PHF (C6 diol), where Tg drops from ~85°C to 7°C.[\[9\]](#)[\[13\]](#) This is attributed to increased chain flexibility.[\[16\]](#)
- Isomerism: The position of the carboxyl groups on the furan ring significantly impacts thermal properties. For instance, poly(butylene 2,4-furandicarboxylate) (2,4-PBF) shows a lower Tg and Tm compared to its 2,5-PBF isomer but demonstrates higher overall thermal stability.[\[1\]](#) [\[17\]](#)
- Copolymerization: Incorporating comonomers is a powerful strategy to tune thermal properties. The inclusion of rigid cyclic units like 1,4-cyclohexanedimethanol (CHDM) into PBF can dramatically increase both Tg and Tm.[\[14\]](#) Conversely, adding flexible soft segments like poly(propylene oxide) reduces Tg and can induce amorphous characteristics, creating materials with elastomeric properties.[\[10\]](#)

Experimental Protocols

The data presented in this guide are primarily derived from two standard thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures of polymers, including T_g , T_m , and crystallization temperatures (T_c).

- **Methodology:** A small sample (typically 3-10 mg) is sealed in an aluminum pan. It is then subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A common procedure involves a "heat-cool-heat" cycle to erase the sample's prior thermal history.^[6]
 - **First Heating Scan:** The sample is heated at a constant rate (e.g., 10 or 20 °C/min) to a temperature above its melting point (e.g., 210-280°C).^{[17][12]} This scan reveals the initial thermal properties.
 - **Cooling Scan:** The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0°C or -30°C).^{[6][12]} This allows for the observation of melt crystallization (T_c).
 - **Second Heating Scan:** The sample is reheated at the same rate as the first scan. Data from this scan is typically used to report T_g and T_m , as it reflects the intrinsic properties of the material from a known amorphous or semi-crystalline state.^[17]
- **Data Interpretation:** The glass transition (T_g) is observed as a step-like change in the heat flow curve. Crystallization events (T_c) are exothermic peaks, while melting (T_m) is an endothermic peak.

Thermogravimetric Analysis (TGA)

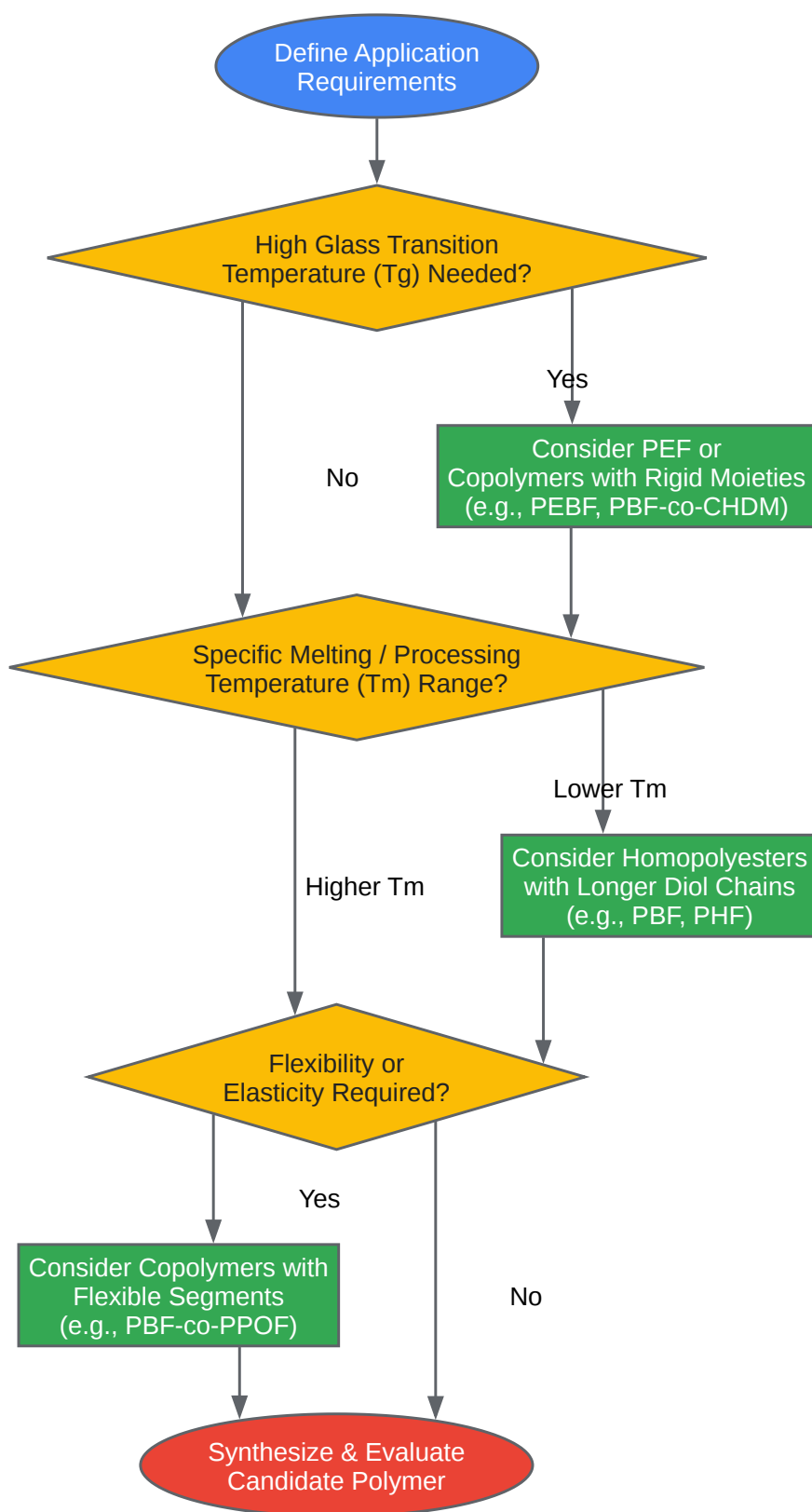
TGA is used to measure the thermal stability and decomposition profile of a polymer by monitoring its mass change as a function of temperature.

- **Methodology:** A sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, typically nitrogen, to study thermal degradation, or air to study oxidative degradation. The mass of the sample is recorded continuously.

- Data Interpretation: The resulting TGA curve plots percentage weight loss against temperature. Key data points include the onset temperature of decomposition, the temperature at 5% or 10% weight loss ($T_d,5\%$ or $T_d,10\%$), which is a common measure of thermal stability, and the temperature of the maximum rate of decomposition (T_d,max), identified from the peak of the derivative TGA curve.[\[15\]](#) Furan-based polyesters are generally considered thermally stable, with decomposition often starting above 300-350°C. [\[10\]](#)[\[13\]](#)

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a furan-based copolyester based on desired thermal performance characteristics.



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Furan copolyester selection workflow based on thermal needs.

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